REACTION_CXSMILES
|
[C:1]([O:9]CC)(=O)[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].Cl[CH2:15][C:16]([NH2:18])=[O:17]>CN(C)C=O>[CH2:6]([O:5][C:3]([CH:2]1[CH2:15][C:16](=[O:17])[NH:18][C:1]1=[O:9])=[O:4])[CH3:7] |f:1.2|
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Name
|
|
Quantity
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6.1 mL
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Type
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reactant
|
Smiles
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C(CC(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
After stirring at room temperature for 3.5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
the mixture in neutralized with acetic acid and extracted with ethyl acetate
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Type
|
WASH
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Details
|
The extract is washed with water
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1C(NC(C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |